PD-1-IN-17 TFA

Beschreibung

BenchChem offers high-quality PD-1-IN-17 TFA suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about PD-1-IN-17 TFA including the price, delivery time, and more detailed information at info@benchchem.com.

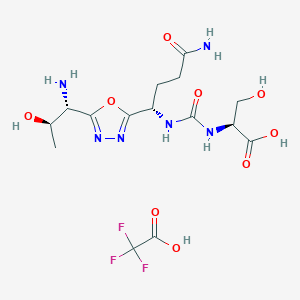

Structure

3D Structure of Parent

Eigenschaften

Molekularformel |

C15H23F3N6O9 |

|---|---|

Molekulargewicht |

488.37 g/mol |

IUPAC-Name |

(2S)-2-[[(1S)-4-amino-1-[5-[(1S,2R)-1-amino-2-hydroxypropyl]-1,3,4-oxadiazol-2-yl]-4-oxobutyl]carbamoylamino]-3-hydroxypropanoic acid;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C13H22N6O7.C2HF3O2/c1-5(21)9(15)11-19-18-10(26-11)6(2-3-8(14)22)16-13(25)17-7(4-20)12(23)24;3-2(4,5)1(6)7/h5-7,9,20-21H,2-4,15H2,1H3,(H2,14,22)(H,23,24)(H2,16,17,25);(H,6,7)/t5-,6+,7+,9+;/m1./s1 |

InChI-Schlüssel |

PYCIDBUEUQEHMB-UGQQCFMUSA-N |

Isomerische SMILES |

C[C@H]([C@@H](C1=NN=C(O1)[C@H](CCC(=O)N)NC(=O)N[C@@H](CO)C(=O)O)N)O.C(=O)(C(F)(F)F)O |

Kanonische SMILES |

CC(C(C1=NN=C(O1)C(CCC(=O)N)NC(=O)NC(CO)C(=O)O)N)O.C(=O)(C(F)(F)F)O |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of PD-1 Inhibitors

Disclaimer: As of November 2025, publicly available scientific literature and databases do not contain specific information regarding a compound designated "PD-1-IN-17 TFA." The following guide provides a comprehensive overview of the mechanism of action of Programmed Death-1 (PD-1) inhibitors in general, intended to serve as a framework for understanding and characterizing novel therapeutic agents targeting this pathway.

Introduction to the PD-1/PD-L1 Pathway

The Programmed Death-1 (PD-1) receptor and its ligands, PD-L1 and PD-L2, constitute a critical immune checkpoint pathway that regulates T-cell activation and maintains self-tolerance.[1][2] Under normal physiological conditions, the interaction of PD-1 on activated T-cells with PD-L1 expressed on various cell types, including antigen-presenting cells (APCs), helps to dampen the immune response and prevent autoimmunity.[1] However, many cancer cells exploit this mechanism to evade immune surveillance by overexpressing PD-L1 on their surface.[3] This engagement of PD-1 on tumor-infiltrating lymphocytes (TILs) leads to T-cell exhaustion, characterized by decreased proliferation, cytokine production, and cytotoxic activity, thereby allowing tumor progression.[4]

The development of immune checkpoint inhibitors (ICIs), particularly those targeting the PD-1/PD-L1 axis, has revolutionized cancer therapy.[2][5] By blocking the interaction between PD-1 and PD-L1, these agents can restore the anti-tumor immune response and lead to durable clinical responses in a variety of malignancies.[2][5]

General Mechanism of Action of PD-1 Inhibitors

PD-1 inhibitors, which can be monoclonal antibodies or small molecule inhibitors, function by disrupting the binding of PD-1 to its ligands. This blockade reinvigorates exhausted T-cells within the tumor microenvironment (TME).[6] The restored T-cell function manifests as enhanced proliferation, increased production of pro-inflammatory cytokines such as interferon-gamma (IFN-γ) and tumor necrosis factor-alpha (TNF-α), and a potent cytotoxic T-lymphocyte (CTL) response against tumor cells.[5]

Upon binding to PD-1, the inhibitory signal transduction cascade is halted. In the absence of PD-1 engagement, the T-cell receptor (TCR) signaling pathway is no longer suppressed. This allows for the activation of downstream signaling molecules, including the PI3K/Akt and Ras-ERK pathways, which are crucial for T-cell proliferation and survival.[5][7]

Quantitative Data for a Hypothetical PD-1 Inhibitor

The following table illustrates how key quantitative data for a novel PD-1 inhibitor, such as "PD-1-IN-17 TFA," would be presented. These values are essential for assessing the potency, selectivity, and overall preclinical profile of the compound.

| Parameter | Value | Assay Type | Cell Line/System |

| Binding Affinity | |||

| PD-1 Ki | e.g., 1.5 nM | Radioligand Binding Assay | Recombinant Human PD-1 |

| PD-1 IC50 | e.g., 5.2 nM | HTRF Binding Assay | CHO cells expressing Human PD-1 |

| PD-L1 IC50 | e.g., >10 µM | HTRF Binding Assay | CHO cells expressing Human PD-L1 |

| Functional Activity | |||

| T-cell Activation EC50 | e.g., 25 nM | IL-2 Release Assay | Jurkat T-cells co-cultured with PD-L1+ cells |

| CTL Cytotoxicity EC50 | e.g., 50 nM | LDH Release Assay | Human PBMCs co-cultured with tumor cells |

| In Vivo Efficacy | |||

| Tumor Growth Inhibition | e.g., 60% at 10 mg/kg | Syngeneic Mouse Model | MC38 colorectal cancer model |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used to characterize PD-1 inhibitors.

Homogeneous Time-Resolved Fluorescence (HTRF) Binding Assay

This assay is used to determine the binding affinity of the inhibitor to its target protein.

-

Materials: Recombinant human PD-1 protein, fluorescently labeled ligand (e.g., PD-L1-Fc), acceptor and donor fluorophores, assay buffer.

-

Protocol:

-

A constant concentration of recombinant PD-1 protein is incubated with a fluorescently labeled ligand.

-

Serial dilutions of the test compound (e.g., PD-1-IN-17 TFA) are added to the mixture.

-

The reaction is incubated to allow for binding equilibrium.

-

The HTRF signal is read on a compatible plate reader. The signal is inversely proportional to the amount of test compound bound to PD-1.

-

IC50 values are calculated from the dose-response curve.

-

Mixed Lymphocyte Reaction (MLR) Assay

The MLR assay assesses the ability of the inhibitor to enhance T-cell proliferation and cytokine production in response to allogeneic stimulation.

-

Materials: Human peripheral blood mononuclear cells (PBMCs) from two different donors, cell culture medium, phytohemagglutinin (PHA), test compound.

-

Protocol:

-

PBMCs from one donor (stimulators) are irradiated or treated with mitomycin C to prevent proliferation.

-

PBMCs from a second donor (responders) are co-cultured with the stimulator cells.

-

Serial dilutions of the test compound are added to the co-culture.

-

The cells are incubated for 3-5 days.

-

T-cell proliferation is measured by BrdU incorporation or CFSE dilution assay.

-

Supernatants are collected to measure cytokine levels (e.g., IL-2, IFN-γ) by ELISA or multiplex bead array.

-

In Vivo Syngeneic Mouse Tumor Models

These models are used to evaluate the anti-tumor efficacy of the PD-1 inhibitor in an immunocompetent host.

-

Materials: Syngeneic tumor cell line (e.g., MC38), immunocompetent mice (e.g., C57BL/6), test compound formulation, calipers.

-

Protocol:

-

Tumor cells are implanted subcutaneously into the flank of the mice.

-

Once tumors reach a palpable size, mice are randomized into vehicle control and treatment groups.

-

The test compound is administered to the treatment group according to a predetermined dosing schedule (e.g., daily, twice weekly).

-

Tumor volume is measured regularly with calipers.

-

At the end of the study, tumors and spleens may be harvested for ex vivo analysis of immune cell populations by flow cytometry.

-

Visualizations

PD-1/PD-L1 Signaling Pathway

References

- 1. Targeting the PD-1/PD-L1 Signaling Pathway for Cancer Therapy: Focus on Biomarkers [mdpi.com]

- 2. PD-1/PD-L1 pathway: current researches in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. blog.crownbio.com [blog.crownbio.com]

- 4. Frontiers | PD-1/PD-L1 Blockade: Have We Found the Key to Unleash the Antitumor Immune Response? [frontiersin.org]

- 5. The role of the programmed cell death protein-1/programmed death-ligand 1 pathway, regulatory T cells and T helper 17 cells in tumor immunity: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Anti-PD-1 antibody-activated Th17 cells subvert re-invigoration of antitumor cytotoxic T-lymphocytes via myeloid cell-derived COX-2/PGE2 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Unveiling PD-1-IN-17 TFA: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of PD-1-IN-17 TFA, a small molecule inhibitor of the programmed cell death-1 (PD-1) receptor. This document is intended for researchers, scientists, and drug development professionals interested in the immunomodulatory potential of this compound.

Core Compound Details

PD-1-IN-17 TFA is a synthetic, small molecule antagonist of the PD-1 receptor, a critical immune checkpoint protein. The "TFA" designation indicates that the compound is supplied as a trifluoroacetic acid salt, a common practice in peptide and small molecule synthesis to ensure stability and solubility.

| Property | Value |

| IUPAC Name | (2S,3R)-2-[[(1S)-3-amino-3-oxo-1-(3-piperazin-1-yl-1,2,4-oxadiazol-5-yl)propyl]carbamoylamino]-3-hydroxybutanoic acid;2,2,2-trifluoroacetic acid[1] |

| Molecular Formula | C₁₆H₂₄F₃N₇O₈[1] |

| Molecular Weight | 499.40 g/mol [1] |

| CAS Number | Not available |

| Source | Extracted from patent WO2015033301A1, Compound 12[2] |

Quantitative Biological Activity

Limited quantitative data for PD-1-IN-17 TFA is publicly available. The primary reported activity is its ability to inhibit splenocyte proliferation, a key indicator of T-cell activation.

| Assay | Endpoint | Concentration | Result |

| Splenocyte Proliferation Assay | Inhibition of Proliferation | 100 nM | 92%[2] |

Mechanism of Action and Signaling Pathway

PD-1 is a key inhibitory receptor expressed on activated T cells. Its engagement by its ligands, PD-L1 and PD-L2, on antigen-presenting cells or tumor cells, leads to the suppression of T-cell activity. This is a crucial mechanism for maintaining self-tolerance and preventing autoimmune reactions, but it can also be exploited by cancer cells to evade immune surveillance.

Small molecule inhibitors of PD-1, such as PD-1-IN-17 TFA, are thought to function by disrupting the interaction between PD-1 and its ligands. This blockade prevents the recruitment of the tyrosine phosphatase SHP2 to the immunoreceptor tyrosine-based switch motif (ITSM) within the cytoplasmic tail of PD-1. Consequently, the dephosphorylation of downstream signaling molecules in the T-cell receptor (TCR) pathway, such as those in the PI3K/Akt cascade, is inhibited. This restores T-cell activation, proliferation, and cytokine production.

Experimental Protocols

Mixed Lymphocyte Reaction (MLR) for Splenocyte Proliferation

This protocol is a representative method to assess the effect of PD-1-IN-17 TFA on T-cell proliferation, a key functional outcome of PD-1 inhibition.

Objective: To measure the ability of PD-1-IN-17 TFA to enhance the proliferation of responder T cells in a co-culture with allogeneic stimulator cells.

Materials:

-

PD-1-IN-17 TFA (dissolved in a suitable solvent, e.g., DMSO)

-

Spleens from two genetically distinct mouse strains (e.g., C57BL/6 and BALB/c)

-

RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, 100 µg/mL streptomycin, and 50 µM 2-mercaptoethanol

-

Ficoll-Paque PLUS

-

Mitomycin C or irradiator

-

Cell proliferation dye (e.g., CFSE or CellTrace™ Violet)

-

96-well round-bottom culture plates

-

Flow cytometer

Methodology:

-

Preparation of Splenocytes:

-

Aseptically remove spleens from both mouse strains.

-

Prepare single-cell suspensions by gently dissociating the spleens through a 70 µm cell strainer.

-

Lyse red blood cells using an ACK lysis buffer.

-

Wash the splenocytes with complete RPMI 1640 medium.

-

Count the cells and assess viability using trypan blue exclusion.

-

-

Preparation of Stimulator and Responder Cells:

-

Stimulator Cells: Treat splenocytes from one mouse strain (e.g., BALB/c) with Mitomycin C (50 µg/mL for 30 minutes at 37°C) or irradiate them (e.g., 20-30 Gy) to prevent their proliferation. These will serve as the stimulator cells. Wash the cells three times with complete medium.

-

Responder Cells: Label the splenocytes from the other mouse strain (e.g., C57BL/6) with a cell proliferation dye according to the manufacturer's instructions. These will be the responder T cells.

-

-

Co-culture Setup:

-

In a 96-well round-bottom plate, seed the responder cells at a density of 2 x 10⁵ cells/well.

-

Add the stimulator cells to the wells at a 1:1 ratio with the responder cells (2 x 10⁵ cells/well).

-

Add PD-1-IN-17 TFA at various concentrations to the appropriate wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., an anti-PD-1 antibody).

-

Culture the plates for 4-5 days at 37°C in a humidified 5% CO₂ incubator.

-

-

Analysis of Proliferation:

-

After the incubation period, harvest the cells.

-

Stain the cells with fluorescently labeled antibodies against T-cell markers (e.g., CD3, CD4, CD8) if further phenotyping is desired.

-

Analyze the cells by flow cytometry. Proliferation of the responder T cells is measured by the dilution of the cell proliferation dye. The percentage of proliferated cells is determined by gating on the live lymphocyte population and analyzing the fluorescence intensity of the dye.

-

Conclusion

PD-1-IN-17 TFA is a small molecule inhibitor of the PD-1 receptor with demonstrated activity in a splenocyte proliferation assay. Its mechanism of action is presumed to involve the blockade of the PD-1/PD-L1 interaction, leading to the restoration of T-cell function. This technical guide provides a foundational understanding of the compound's properties and a framework for its further investigation. Additional studies are warranted to fully elucidate its potency, selectivity, and therapeutic potential.

References

An In-depth Technical Guide to PD-1-IN-17 TFA: A Potent Immunomodulator

For Researchers, Scientists, and Drug Development Professionals

Introduction

PD-1-IN-17 TFA is a novel small molecule inhibitor of the Programmed cell death protein 1 (PD-1) signaling pathway. Identified as Compound 12 in patent WO2015033301A1, this compound belongs to a class of 1,3,4-oxadiazole and 1,3,4-thiadiazole derivatives developed for their immunomodulatory properties.[1] This technical guide provides a comprehensive overview of the available information on the chemical structure, biological activity, and potential therapeutic applications of PD-1-IN-17 TFA.

Chemical Structure and Properties

Despite extensive investigation, the precise chemical structure of PD-1-IN-17 TFA (Compound 12 from patent WO2015033301A1) is not publicly available in the reviewed literature and patent documentation. The patent discloses a broad Markush structure for a series of 1,3,4-oxadiazole and 1,3,4-thiadiazole derivatives, but does not explicitly detail the structure of Compound 12.

Table 1: Physicochemical Properties of PD-1-IN-17 TFA

| Property | Value | Source |

| Molecular Formula | Not Available | - |

| Molecular Weight | Not Available | - |

| IUPAC Name | Not Available | - |

| SMILES | Not Available | - |

| CAS Number | Not Available | - |

Note: The Trifluoroacetic acid (TFA) salt form indicates the compound has been purified using TFA, a common practice in peptide and small molecule synthesis.

Biological Activity and Mechanism of Action

PD-1-IN-17 TFA is characterized as a potent inhibitor of the PD-1 signaling pathway. The primary mechanism of action of PD-1 inhibitors is to block the interaction between the PD-1 receptor, expressed on activated T cells, and its ligands, PD-L1 and PD-L2, which are often overexpressed on cancer cells. This blockade disrupts the inhibitory signal that suppresses T-cell activity, thereby restoring the immune system's ability to recognize and eliminate tumor cells.

The available data demonstrates that PD-1-IN-17 TFA exhibits significant immunomodulatory effects in vitro. Specifically, it has been shown to inhibit the proliferation of splenocytes, a mixed population of immune cells including T cells and B cells.

Table 2: In Vitro Activity of PD-1-IN-17 TFA

| Assay | Cell Type | Endpoint | Result | Concentration | Source |

| Splenocyte Proliferation | Mouse Splenocytes | Inhibition of Proliferation | 92% | 100 nM | [1] |

Signaling Pathway

The general signaling pathway affected by PD-1 inhibitors is well-established. The binding of PD-L1 or PD-L2 to PD-1 leads to the recruitment of the phosphatase SHP-2 to the cytoplasmic tail of the PD-1 receptor. SHP-2 then dephosphorylates and inactivates key downstream signaling molecules in the T-cell receptor (TCR) signaling cascade, such as ZAP70 and PI3K, ultimately leading to reduced T-cell proliferation, cytokine production, and cytotoxic activity. By blocking the initial PD-1/PD-L1 interaction, PD-1-IN-17 TFA is presumed to prevent these downstream inhibitory events.

Due to the lack of specific data for PD-1-IN-17 TFA, a generalized diagram of the PD-1 signaling pathway is provided below.

Caption: Generalized PD-1 signaling pathway and the inhibitory action of PD-1-IN-17 TFA.

Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of PD-1-IN-17 TFA are not publicly available. However, based on standard immunological assays, a general protocol for a splenocyte proliferation assay is provided below.

Splenocyte Proliferation Assay (General Protocol)

Objective: To assess the effect of a compound on the proliferation of splenocytes stimulated with a mitogen.

Materials:

-

Spleens from appropriate mouse strain (e.g., C57BL/6)

-

RPMI 1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 50 µM 2-mercaptoethanol

-

Ficoll-Paque PLUS

-

Red Blood Cell (RBC) Lysis Buffer

-

Mitogen (e.g., Concanavalin A [Con A] or anti-CD3/anti-CD28 antibodies)

-

PD-1-IN-17 TFA (dissolved in a suitable solvent, e.g., DMSO)

-

Proliferation dye (e.g., CFSE) or [³H]-thymidine

-

96-well cell culture plates

-

Flow cytometer or liquid scintillation counter

Methodology:

-

Splenocyte Isolation:

-

Aseptically harvest spleens from mice and place them in sterile RPMI medium.

-

Prepare a single-cell suspension by gently grinding the spleens between the frosted ends of two sterile glass slides or using a cell strainer.

-

Centrifuge the cell suspension and resuspend the pellet in RPMI.

-

Isolate mononuclear cells by density gradient centrifugation using Ficoll-Paque PLUS.

-

Lyse remaining red blood cells using RBC Lysis Buffer.

-

Wash the splenocytes twice with RPMI and resuspend in complete RPMI medium.

-

Count the cells and adjust the concentration.

-

-

Cell Staining (for CFSE-based assay):

-

Incubate splenocytes with CFSE at a final concentration of 1-5 µM for 10-15 minutes at 37°C.

-

Quench the staining by adding 5 volumes of ice-cold complete RPMI.

-

Wash the cells three times with complete RPMI.

-

-

Cell Plating and Treatment:

-

Plate the CFSE-labeled or unlabeled splenocytes in a 96-well plate at a density of 2 x 10⁵ cells/well.

-

Add the mitogen (e.g., Con A at 1-5 µg/mL) to the appropriate wells.

-

Add serial dilutions of PD-1-IN-17 TFA to the wells. Include a vehicle control (e.g., DMSO).

-

-

Incubation:

-

Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.

-

-

Proliferation Measurement:

-

CFSE-based assay:

-

Harvest the cells and stain with cell surface markers for T cells (e.g., anti-CD3, anti-CD4, anti-CD8) if desired.

-

Analyze the cells by flow cytometry. Proliferation is measured by the successive halving of CFSE fluorescence intensity in daughter cells.

-

-

[³H]-thymidine incorporation assay:

-

Add 1 µCi of [³H]-thymidine to each well 18-24 hours before the end of the incubation period.

-

Harvest the cells onto glass fiber filters using a cell harvester.

-

Measure the incorporated radioactivity using a liquid scintillation counter.

-

-

Workflow Diagram:

Caption: A simplified workflow for a splenocyte proliferation assay.

Conclusion and Future Directions

PD-1-IN-17 TFA is a promising small molecule inhibitor of the PD-1 pathway with demonstrated in vitro activity. However, a significant gap in the publicly available information, particularly the definitive chemical structure, hinders a complete understanding of its structure-activity relationship, physicochemical properties, and precise mechanism of action. Future research should focus on the disclosure of the chemical structure of Compound 12 from patent WO2015033301A1. Subsequent studies should then aim to:

-

Elucidate the binding mode of PD-1-IN-17 TFA to the PD-1 receptor.

-

Determine its IC₅₀ value in various functional assays.

-

Evaluate its efficacy and pharmacokinetic profile in preclinical in vivo models of cancer.

-

Investigate its selectivity against other immune checkpoint proteins.

The development of orally bioavailable small molecule inhibitors of the PD-1/PD-L1 pathway, such as PD-1-IN-17 TFA, represents a significant advancement in cancer immunotherapy, potentially offering an alternative to monoclonal antibody-based therapies. Further research and data transparency are crucial to fully realize the therapeutic potential of this compound.

References

The Biological Activity of PD-1-IN-17 TFA: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

PD-1-IN-17 TFA, also known as CA-170, is a first-in-class, orally bioavailable small molecule immunomodulator. Initially identified as a programmed cell death-1 (PD-1) inhibitor, subsequent research has revealed its dual antagonism of the PD-L1/L2 and V-domain Ig suppressor of T-cell activation (VISTA) immune checkpoints. This guide provides a comprehensive overview of the biological activity of PD-1-IN-17 TFA, presenting key preclinical data, detailed experimental methodologies, and a thorough examination of its mechanism of action.

Introduction

The development of immune checkpoint inhibitors has revolutionized cancer therapy. By blocking inhibitory pathways that restrict T-cell activity, these agents can unleash a potent anti-tumor immune response. PD-1-IN-17 TFA (CA-170) emerged from a patent describing 1,3,4-oxadiazole and 1,3,4-thiadiazole derivatives as immunomodulators[1][2]. It was initially characterized as a PD-1 inhibitor that demonstrated a significant effect in a splenocyte proliferation assay[3][4][5]. Further investigation, detailed in a pivotal study in Communications Biology, identified CA-170 as an oral immune checkpoint inhibitor that targets both PD-L1 and VISTA[6]. This dual activity suggests a broader mechanism of action than initially understood and holds promise for overcoming some of the limitations of antibody-based therapies. However, it is important to note that some studies have questioned the direct binding of CA-170 to PD-L1, suggesting its primary effects may be mediated through the VISTA pathway[7].

Mechanism of Action

PD-1-IN-17 TFA is proposed to function by disrupting the inhibitory signaling of two distinct immune checkpoint pathways: PD-1/PD-L1 and VISTA.

-

PD-1/PD-L1 Pathway: The interaction between PD-1 on activated T-cells and its ligand, PD-L1, on tumor cells, leads to the suppression of T-cell proliferation, cytokine release, and cytotoxic activity. PD-1-IN-17 TFA is suggested to interfere with this interaction, thereby restoring T-cell-mediated anti-tumor immunity[6].

-

VISTA Pathway: VISTA is another negative checkpoint regulator that suppresses T-cell function. PD-1-IN-17 TFA has been shown to rescue T-cell function from VISTA-mediated inhibition[6].

The proposed mechanism involves the formation of a defective ternary complex, where PD-1-IN-17 TFA binds to PD-L1 in the cellular context without preventing the assembly of the PD-1:PD-L1 complex, but still blocks the downstream inhibitory signaling[6].

Quantitative Biological Data

The biological activity of PD-1-IN-17 TFA has been quantified in various in vitro and in vivo assays. The following tables summarize the key findings.

Table 1: In Vitro Activity of PD-1-IN-17 TFA (CA-170)

| Assay Type | Target | Metric | Value | Source |

| Splenocyte Proliferation | PD-1 | % Inhibition | 92% at 100 nM | [3][4][5] |

| T-cell Proliferation Rescue | PD-L1 | EC50 | 1.1 µM | [6] |

| IFN-γ Release Rescue | PD-L1 | EC50 | 0.3 µM | [6] |

| IFN-γ Release Rescue | PD-L2 | EC50 | 0.6 µM | [6] |

| IFN-γ Release Rescue | VISTA | EC50 | 0.8 µM | [6] |

| Selectivity Assay (IL-2 Release) | CTLA-4/B7-1 | Activity | No rescue observed | [6] |

Table 2: In Vivo Anti-Tumor Efficacy of PD-1-IN-17 TFA (CA-170)

| Tumor Model | Dosing Regimen | TGI (%) | Source |

| CT26 (Colon Carcinoma) | 10 mg/kg, daily | 40% | [6] |

| MC38 (Colon Adenocarcinoma) | 3 mg/kg, daily | 50% | [6] |

| B16F10 (Melanoma) | 100 mg/kg, daily | 41% | [8] |

| TGI: Tumor Growth Inhibition |

Experimental Protocols

Splenocyte Proliferation Assay (Inferred from Patent and Literature)

This protocol is inferred from the initial discovery reports.

-

Cell Isolation: Isolate splenocytes from healthy donor mice.

-

Cell Culture: Culture splenocytes in complete RPMI-1640 medium supplemented with 10% FBS, 2-mercaptoethanol, and antibiotics.

-

Stimulation: Stimulate splenocytes with anti-CD3 and anti-CD28 antibodies to induce proliferation.

-

Treatment: Treat stimulated splenocytes with varying concentrations of PD-1-IN-17 TFA. A concentration of 100 nM was shown to be effective[3][4][5].

-

Proliferation Measurement: After a 72-hour incubation, assess cell proliferation using a standard method such as [3H]-thymidine incorporation or a colorimetric assay (e.g., MTS or WST-1).

-

Data Analysis: Calculate the percentage of inhibition of proliferation compared to a vehicle-treated control.

In Vitro T-Cell Functional Assays (Summarized from Sasikumar et al., 2021)

These assays assess the ability of PD-1-IN-17 TFA to rescue T-cell function from checkpoint inhibition.

-

Cell Preparation: Use human peripheral blood mononuclear cells (PBMCs).

-

Assay Setup:

-

For PD-L1/L2 Inhibition: Coat plates with anti-CD3 antibody. Add soluble anti-CD28 antibody, recombinant human PD-L1 or PD-L2, and varying concentrations of PD-1-IN-17 TFA to the PBMCs.

-

For VISTA Inhibition: Use a similar setup with recombinant human VISTA.

-

-

Incubation: Culture the cells for a specified period (e.g., 72 hours for proliferation, 48-72 hours for cytokine release).

-

Endpoint Measurement:

-

Proliferation: Measure T-cell proliferation using methods like CFSE dilution analyzed by flow cytometry.

-

Cytokine Release: Measure the concentration of IFN-γ in the culture supernatant using ELISA.

-

-

Data Analysis: Determine the EC50 values for the rescue of proliferation and IFN-γ release.

In Vivo Syngeneic Mouse Tumor Models (Summarized from Sasikumar et al., 2021)

These studies evaluate the anti-tumor efficacy of orally administered PD-1-IN-17 TFA.

-

Animal Models: Use immunocompetent mice (e.g., BALB/c or C57BL/6) implanted with syngeneic tumor cells (e.g., CT26, MC38, B16F10).

-

Treatment: Once tumors are established, administer PD-1-IN-17 TFA orally at specified doses and schedules (e.g., daily). Include vehicle control and positive control (e.g., anti-PD-1 antibody) groups.

-

Tumor Growth Monitoring: Measure tumor volume at regular intervals.

-

Pharmacodynamic Analysis: At the end of the study, tumors and spleens can be harvested to analyze the immune cell populations by flow cytometry. Key markers include CD4, CD8, and proliferation markers like Ki-67.

-

Data Analysis: Calculate tumor growth inhibition (TGI) and assess the statistical significance of the anti-tumor effects and changes in immune cell populations.

Conclusion

PD-1-IN-17 TFA (CA-170) is a promising oral immunomodulatory agent with a dual mechanism of action targeting the PD-L1 and VISTA pathways. Preclinical data demonstrate its ability to restore T-cell function and mediate anti-tumor efficacy in various models. The ongoing clinical development of this compound will be crucial in determining its therapeutic potential in cancer treatment. The debate regarding its direct binding to PD-L1 highlights the complexity of its mechanism and warrants further investigation. This guide provides a foundational understanding of the biological activity of PD-1-IN-17 TFA for professionals in the field of drug discovery and development.

References

- 1. T Cell Activation via Anti-CD3 and Anti-CD28 Protocol | Thermo Fisher Scientific - TR [thermofisher.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Discovery of Cyclic Peptide Inhibitors Targeting PD-L1 for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. academic.oup.com [academic.oup.com]

- 7. Facebook [cancer.gov]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to PD-1-IN-17 TFA and the PD-1/PD-L1 Pathway

A Resource for Researchers, Scientists, and Drug Development Professionals

Introduction

The programmed cell death protein 1 (PD-1) and its ligand, programmed death-ligand 1 (PD-L1), constitute a critical immune checkpoint pathway that regulates T-cell activation and proliferation.[1] Under normal physiological conditions, this pathway is essential for maintaining self-tolerance and preventing autoimmune reactions.[2] However, many cancer cells exploit this mechanism to evade immune surveillance by overexpressing PD-L1, which binds to PD-1 on activated T cells, leading to T-cell exhaustion and inhibition of the anti-tumor immune response.[1][2]

The clinical success of monoclonal antibodies that block the PD-1/PD-L1 interaction has revolutionized cancer therapy.[1] Despite their efficacy, antibody-based therapies have limitations, including potential immunogenicity, high manufacturing costs, and poor penetration into the tumor microenvironment.[3] This has spurred the development of small molecule inhibitors targeting this pathway, which offer potential advantages such as oral bioavailability and improved tumor penetration.[3]

This technical guide provides a comprehensive overview of PD-1-IN-17 TFA, a small molecule inhibitor of the PD-1 pathway, and delves into the intricacies of the PD-1/PD-L1 signaling cascade. It is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed information on the compound's properties, mechanism of action, and relevant experimental protocols.

PD-1-IN-17 TFA: Chemical Properties and Synthesis

PD-1-IN-17 TFA, also referred to as Compound 12 in patent WO2015033301A1, is a 1,3,4-oxadiazole derivative identified as an immunomodulator that inhibits the PD-1 signaling pathway.[4][5]

| Property | Value | Source |

| IUPAC Name | (2S,3R)-2-[[(1S)-3-amino-3-oxo-1-(3-piperazin-1-yl-1,2,4-oxadiazol-5-yl)propyl]carbamoylamino]-3-hydroxybutanoic acid;2,2,2-trifluoroacetic acid | PubChem |

| Molecular Formula | C16H24F3N7O8 | PubChem |

| Molecular Weight | 499.40 g/mol | PubChem |

Synthesis:

The synthesis of PD-1-IN-17 is detailed in patent WO2015033301A1. The general scheme involves the coupling of a substituted 1,3,4-oxadiazole core with an amino acid derivative. The trifluoroacetic acid (TFA) salt is typically formed during the final purification steps using reversed-phase high-performance liquid chromatography (RP-HPLC) with TFA as a mobile phase additive.[6] Trifluoroacetic acid is a strong acid commonly used in peptide synthesis and purification and can form salts with basic functional groups in the molecule.[6][7]

The PD-1/PD-L1 Signaling Pathway and Mechanism of Action of PD-1-IN-17

The interaction between PD-1 on T-cells and PD-L1 on tumor cells or antigen-presenting cells (APCs) initiates a signaling cascade that suppresses T-cell activity.[8] Upon binding, the immunoreceptor tyrosine-based inhibitory motif (ITIM) and immunoreceptor tyrosine-based switch motif (ITSM) in the cytoplasmic tail of PD-1 become phosphorylated.[9] This leads to the recruitment of the phosphatases SHP-1 and SHP-2.[9]

SHP-1 and SHP-2 dephosphorylate key downstream signaling molecules of the T-cell receptor (TCR) and CD28 co-stimulatory pathways, thereby inhibiting the PI3K/Akt and Ras/MEK/ERK signaling cascades.[8][10] The net effect is a reduction in T-cell proliferation, cytokine production, and cytotoxic activity, allowing tumor cells to evade immune destruction.[8][10]

PD-1-IN-17 is described as an inhibitor of the PD-1 signaling pathway.[5] While the exact binding target (PD-1 or PD-L1) is not explicitly stated in the available public information, small molecule inhibitors of this pathway typically function by directly binding to either PD-1 or PD-L1 and preventing their interaction. This blockade abrogates the inhibitory signaling, restoring T-cell function and enhancing the anti-tumor immune response.

Figure 1: PD-1/PD-L1 Signaling Pathway and Inhibition.

In Vitro Data for PD-1-IN-17 TFA

The primary publicly available in vitro data for PD-1-IN-17 comes from the patent WO2015033301A1, which describes its effect on splenocyte proliferation.[4][5]

| Assay | Compound | Concentration | Result | Source |

| Splenocyte Proliferation Assay | PD-1-IN-17 (Compound 12) | 100 nM | 92% inhibition of splenocyte proliferation | [4][5] |

No further in vitro data, such as IC50 values from direct binding assays (e.g., HTRF) or other cell-based assays, are readily available in the public domain for PD-1-IN-17 TFA.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the characterization of PD-1/PD-L1 inhibitors like PD-1-IN-17 TFA.

Splenocyte Proliferation Assay

This assay is used to assess the ability of a compound to reverse PD-L1-mediated suppression of T-cell proliferation.

Principle: T-cell proliferation, often stimulated by antigens or mitogens, is inhibited by the engagement of PD-1 with PD-L1. An effective PD-1/PD-L1 inhibitor will block this interaction and restore T-cell proliferation, which can be measured by various methods, such as the incorporation of a fluorescent dye like CFSE or by measuring ATP levels as an indicator of cell viability.

Detailed Protocol (based on general procedures):

-

Splenocyte Isolation:

-

Euthanize a mouse (e.g., C57BL/6) and aseptically remove the spleen.

-

Homogenize the spleen in RPMI-1640 medium to create a single-cell suspension.

-

Lyse red blood cells using an ACK lysis buffer.

-

Wash the remaining cells (splenocytes) with RPMI-1640 and resuspend to a final concentration of 1-2 x 10^6 cells/mL.

-

-

CFSE Staining (Optional, for proliferation tracking):

-

Incubate splenocytes with Carboxyfluorescein succinimidyl ester (CFSE) at a final concentration of 1-5 µM for 10-15 minutes at 37°C.

-

Quench the staining reaction by adding fetal bovine serum (FBS).

-

Wash the cells to remove excess CFSE.

-

-

Assay Setup:

-

Plate the splenocytes in a 96-well plate.

-

Add a T-cell stimulus, such as anti-CD3/CD28 antibodies or a mitogen like Concanavalin A.

-

Add recombinant mouse PD-L1-Fc to the wells to induce PD-1-mediated inhibition.

-

Add serial dilutions of the test compound (e.g., PD-1-IN-17 TFA) to the wells. Include appropriate controls (no inhibitor, no PD-L1).

-

-

Incubation:

-

Incubate the plate for 72-96 hours at 37°C in a humidified 5% CO2 incubator.

-

-

Data Acquisition and Analysis:

-

CFSE Dilution: Analyze the cells by flow cytometry. Proliferating cells will show a sequential halving of CFSE fluorescence intensity.

-

Cell Viability: Alternatively, add a reagent like CellTiter-Glo® to measure ATP levels, which correlate with the number of viable cells.

-

Calculate the percentage of proliferation inhibition reversal for each concentration of the test compound.

-

References

- 1. Fragment-based screening of programmed death ligand 1 (PD-L1) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Homogeneous time-resolved fluorescence binding assay [bio-protocol.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. WO2015033301A1 - 1,3,4-oxadiazole and 1,3,4-thiadiazole derivatives as immunomodulators - Google Patents [patents.google.com]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. Trifluoroacetic Acid as a Molecular Probe for the Dense Phase in Liquid–Liquid Phase-Separating Peptide Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Comprehensive in vitro characterization of PD-L1 small molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Study on the in vitro and in vivo killing effects of PD-1 antibody-secreting c-Met-targeted CAR-T cells on esophageal cancer cell line ECA109 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Anti-PD-1 antibody-activated Th17 cells subvert re-invigoration of antitumor cytotoxic T-lymphocytes via myeloid cell-derived COX-2/PGE2 - PMC [pmc.ncbi.nlm.nih.gov]

The Effect of Small Molecule PD-1/PD-L1 Inhibitors on Cytokine Production: A Technical Guide

Disclaimer: The compound "PD-1-IN-17 TFA" is not referenced in publicly available scientific literature. This guide provides a comprehensive overview of the effects of well-characterized small molecule inhibitors of the Programmed Death-1 (PD-1)/Programmed Death-Ligand 1 (PD-L1) pathway on cytokine production, using representative molecules as examples.

Introduction

The PD-1/PD-L1 signaling pathway is a critical immune checkpoint that regulates T-cell activation and tolerance. Tumor cells often exploit this pathway to evade immune surveillance by upregulating PD-L1, which binds to PD-1 on activated T cells, leading to T-cell exhaustion and reduced anti-tumor immunity. Small molecule inhibitors targeting the PD-1/PD-L1 interaction have emerged as a promising therapeutic alternative to monoclonal antibodies, offering potential advantages in terms of oral bioavailability and tissue penetration. A key mechanism by which these inhibitors exert their anti-tumor effects is by restoring the capacity of T cells to produce effector cytokines. This guide provides a technical overview of the impact of these small molecule inhibitors on cytokine production, with a focus on quantitative data and experimental methodologies.

Core Mechanism of Action: Reinvigorating T-Cell Effector Function

Small molecule PD-1/PD-L1 inhibitors function by disrupting the interaction between PD-1 and its ligand, PD-L1. This blockade releases the "brakes" on T-cell activity, leading to the reactivation of exhausted T cells and the enhancement of their effector functions. One of the primary consequences of this restored T-cell activity is a significant increase in the production and secretion of pro-inflammatory and cytotoxic cytokines.

Many small molecule PD-L1 inhibitors, such as those from the Bristol-Myers Squibb (BMS) series, induce the dimerization of PD-L1 on the cell surface. This dimerization sterically hinders the binding of PD-1 to PD-L1, effectively blocking the inhibitory signal.

Quantitative Analysis of Cytokine Production

The following tables summarize the quantitative effects of representative small molecule PD-1/PD-L1 inhibitors on the production of key cytokines in in vitro cellular assays.

Table 1: Effect of INCB086550 on IFN-γ Production

| Cell System | Treatment Conditions | Concentration | IFN-γ Induction | EC50 | Reference |

| Human T cells co-cultured with CHO-PD-L1 cells | 3-day incubation | Increasing concentrations | Concentration-dependent increase | 9.8 nmol/L | [1] |

| Human whole blood stimulated with Staphylococcal Enterotoxin B (SEB) | 5-day incubation | Increasing concentrations | Concentration-dependent increase | - | [1] |

Table 2: Effect of BMS-202 (PCC0208025) on IFN-γ Production

| Cell System | Treatment Conditions | Concentration Range | Effect on IFN-γ Production | Reference |

| Human CD3+ T cells stimulated with anti-CD3/anti-CD28 and suppressed with human PD-L1 protein | 72-hour incubation | 0.01 - 1 µM | Markedly rescued PD-L1-mediated inhibition |

Table 3: Effect of CA-170 on IFN-γ Production

| Cell System | Treatment Conditions | Effect on IFN-γ Production | Reference |

| Human Peripheral Blood Mononuclear Cells (PBMCs) | Not specified | Promotes IFN-γ secretion in the presence of inhibitory proteins | [2] |

Experimental Protocols

T-Cell and Antigen-Presenting Cell (APC) Co-Culture for Cytokine Release Assay

This protocol is a representative method for assessing the ability of a small molecule PD-1/PD-L1 inhibitor to enhance T-cell cytokine production in a co-culture system.

a. Cell Preparation:

-

T-Cells: Isolate human peripheral blood mononuclear cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation. Further enrich for CD3+ T cells using magnetic-activated cell sorting (MACS) if required.

-

Target Cells (APCs): Chinese Hamster Ovary (CHO) cells engineered to express human PD-L1 (CHO-hPD-L1) are commonly used. Alternatively, cancer cell lines with high endogenous or IFN-γ-induced PD-L1 expression can be utilized.

b. Co-culture Setup:

-

Seed the target cells (e.g., CHO-hPD-L1) in a 96-well flat-bottom plate and allow them to adhere overnight.

-

The following day, wash the target cells and add the primary T cells at a desired Effector:Target (E:T) ratio (e.g., 5:1).

-

Add a T-cell stimulus, such as anti-CD3 antibody (e.g., at 1 µg/mL), to provide the primary activation signal.

-

Add the small molecule PD-1/PD-L1 inhibitor at a range of concentrations to be tested. Include a vehicle control (e.g., DMSO) and a positive control (e.g., an anti-PD-1 or anti-PD-L1 antibody).

-

Incubate the co-culture for 48-72 hours at 37°C in a humidified CO2 incubator.

c. Cytokine Measurement:

-

After incubation, centrifuge the plate to pellet the cells.

-

Carefully collect the supernatant for cytokine analysis.

-

Quantify the concentration of cytokines (e.g., IFN-γ, TNF-α, IL-2) in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit or a multiplex bead-based immunoassay (e.g., Luminex) according to the manufacturer's instructions.

Intracellular Cytokine Staining by Flow Cytometry

This protocol allows for the identification and quantification of cytokine-producing T cells at a single-cell level.

a. Cell Stimulation:

-

Stimulate PBMCs or purified T cells in culture medium with a potent stimulus such as a combination of Phorbol 12-Myristate 13-Acetate (PMA) and Ionomycin for 4-6 hours.

-

In the last 2-4 hours of stimulation, add a protein transport inhibitor (e.g., Brefeldin A or Monensin) to the culture medium. This prevents the secretion of cytokines, causing them to accumulate within the cell.

b. Staining Procedure:

-

Harvest the cells and wash them with FACS buffer (e.g., PBS with 2% FBS).

-

Perform cell surface staining by incubating the cells with fluorescently-conjugated antibodies against T-cell surface markers (e.g., CD3, CD4, CD8) to identify T-cell subsets.

-

Wash the cells to remove unbound antibodies.

-

Fix the cells with a fixation buffer (e.g., 4% paraformaldehyde) to preserve cell morphology and antigenicity.

-

Permeabilize the cell membrane using a permeabilization buffer (e.g., containing saponin or Triton X-100). This allows antibodies to access intracellular antigens.

-

Perform intracellular staining by incubating the permeabilized cells with fluorescently-conjugated antibodies against the cytokines of interest (e.g., anti-IFN-γ, anti-TNF-α, anti-IL-2).

-

Wash the cells to remove unbound intracellular antibodies.

-

Resuspend the cells in FACS buffer and acquire the data on a flow cytometer.

c. Data Analysis:

-

Gate on the T-cell populations of interest based on their surface marker expression (e.g., CD3+CD8+ for cytotoxic T cells).

-

Quantify the percentage of cells positive for each cytokine within the gated populations.

Signaling Pathways and Logical Relationships

PD-1 Signaling Pathway Inhibition

The following diagram illustrates the canonical PD-1 signaling pathway and how its inhibition by a small molecule inhibitor can lead to enhanced T-cell activation and cytokine production.

Caption: PD-1 signaling inhibition by a small molecule antagonist.

Experimental Workflow for Cytokine Production Analysis

The following diagram outlines the typical experimental workflow for evaluating the effect of a small molecule PD-1/PD-L1 inhibitor on cytokine production.

Caption: Workflow for cytokine production analysis.

Conclusion

Small molecule inhibitors of the PD-1/PD-L1 pathway represent a promising class of cancer immunotherapeutics. Their ability to reinvigorate T-cell effector functions, including the robust production of key cytokines like IFN-γ, is central to their anti-tumor activity. The quantitative data and experimental protocols outlined in this guide provide a framework for researchers and drug development professionals to assess the immunomodulatory effects of novel small molecule inhibitors targeting this critical immune checkpoint. As this field continues to evolve, a deeper understanding of the nuanced effects of these molecules on the broader cytokine network will be crucial for optimizing their therapeutic potential.

References

Unveiling the Target Engagement of PD-1-IN-17 TFA: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the target binding affinity and mechanism of action of PD-1-IN-17 TFA, a small molecule inhibitor of the Programmed Death-1 (PD-1) receptor. While specific binding affinity constants for PD-1-IN-17 TFA are not publicly available, this document synthesizes the known functional data and places it within the broader context of PD-1/PD-L1 inhibitor characterization. We will delve into the common experimental protocols used to assess the binding and functional activity of such molecules, providing a framework for understanding the preclinical evaluation of this important class of immunomodulators.

PD-1-IN-17 TFA: Profile and Functional Activity

PD-1-IN-17 TFA is a 1,3,4-oxadiazole derivative identified as a potent inhibitor of the PD-1 pathway.[1] It originates from the patent WO2015033301A1, where it is referred to as Compound 12.[1] While direct binding affinity data such as IC50, Ki, or KD values for its interaction with the PD-1 receptor have not been disclosed in publicly accessible literature, a key piece of functional data has been reported.

Table 1: Functional Activity of PD-1-IN-17 TFA

| Assay Type | Target Cells | Concentration | Result | Reference |

| Splenocyte Proliferation Assay | Splenocytes | 100 nM | 92% inhibition of proliferation | [1] |

This result from a splenocyte proliferation assay indicates that PD-1-IN-17 TFA can effectively suppress T-cell proliferation at a nanomolar concentration, a hallmark of potent PD-1 pathway inhibition. The lack of a specific IC50 value from this assay, however, means the precise potency in this cellular context remains to be fully elucidated.

The PD-1/PD-L1 Signaling Pathway and Mechanism of Inhibition

The PD-1 receptor, expressed on the surface of activated T cells, plays a crucial role in downregulating the immune response. Its engagement by its ligands, PD-L1 and PD-L2, which are often overexpressed on tumor cells, leads to the inhibition of T-cell proliferation, cytokine release, and cytotoxic activity, thereby allowing cancer cells to evade immune surveillance. Small molecule inhibitors like PD-1-IN-17 TFA are designed to disrupt this interaction, restoring the anti-tumor immune response.

Experimental Protocols for Assessing PD-1 Inhibitor Binding and Activity

To fully characterize a PD-1 inhibitor like PD-1-IN-17 TFA, a series of biochemical and cell-based assays are typically employed. Below are detailed methodologies for key experiments.

Homogeneous Time-Resolved Fluorescence (HTRF) Assay

The HTRF assay is a common biochemical method to quantify the binding affinity of an inhibitor to the PD-1/PD-L1 interaction in a high-throughput format.

Principle: This assay measures the fluorescence resonance energy transfer (FRET) between a donor fluorophore (e.g., Europium cryptate) conjugated to one binding partner (e.g., PD-1) and an acceptor fluorophore (e.g., d2) conjugated to the other (e.g., PD-L1). When the two proteins interact, the fluorophores are in close proximity, and excitation of the donor leads to energy transfer and emission from the acceptor. An inhibitor disrupts this interaction, leading to a decrease in the FRET signal.

Experimental Protocol:

-

Reagent Preparation:

-

Recombinant human PD-1 protein tagged with a donor fluorophore (e.g., 6xHis-tag for binding to an anti-His-Europium antibody).

-

Recombinant human PD-L1 protein tagged with an acceptor fluorophore (e.g., Fc-tag for binding to an anti-Fc-d2 antibody).

-

Assay buffer (e.g., PBS with 0.1% BSA).

-

Test compound (PD-1-IN-17 TFA) serially diluted in assay buffer.

-

-

Assay Procedure (384-well plate format):

-

Add 2 µL of serially diluted test compound or control to the wells of a low-volume 384-well white plate.

-

Add 4 µL of the tagged PD-1 protein solution to each well.

-

Add 4 µL of the tagged PD-L1 protein solution mixed with the HTRF detection reagents to each well.

-

Incubate the plate in the dark at room temperature for 1 to 4 hours.

-

-

Data Acquisition and Analysis:

-

Read the plate on an HTRF-compatible microplate reader, measuring the emission at both the donor (e.g., 620 nm) and acceptor (e.g., 665 nm) wavelengths.

-

Calculate the HTRF ratio (Acceptor signal / Donor signal) * 10,000.

-

Plot the HTRF ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic model to determine the IC50 value.

-

Cell-Based Reporter Assay

Cell-based assays are crucial for determining the functional consequences of PD-1/PD-L1 blockade in a more physiologically relevant context.

Principle: This assay utilizes two engineered cell lines: one expressing PD-L1 (e.g., CHO-K1 cells) and another "effector" cell line (e.g., Jurkat T-cells) co-expressing PD-1 and a reporter gene (e.g., luciferase) under the control of a T-cell activation-dependent promoter (e.g., NFAT). When the two cell types are co-cultured, the PD-1/PD-L1 interaction inhibits T-cell activation and thus reduces reporter gene expression. An inhibitor of this interaction will restore T-cell activation and lead to an increase in the reporter signal.

Experimental Protocol:

-

Cell Culture:

-

Maintain PD-L1 expressing cells and PD-1/NFAT-luciferase Jurkat cells in appropriate culture media.

-

-

Assay Procedure (96-well plate format):

-

Seed the PD-L1 expressing cells in a 96-well white-walled, clear-bottom plate and incubate overnight to allow for cell adherence.

-

The next day, remove the culture medium and add serially diluted test compound (PD-1-IN-17 TFA).

-

Add the PD-1/NFAT-luciferase Jurkat cells to each well.

-

Co-culture the cells for 6-24 hours at 37°C in a CO2 incubator.

-

-

Data Acquisition and Analysis:

-

Add a luciferase substrate reagent (e.g., Bio-Glo™) to each well.

-

Incubate at room temperature for 5-10 minutes to allow for signal stabilization.

-

Measure the luminescence using a plate-reading luminometer.

-

Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to determine the EC50 value.

-

Splenocyte Proliferation Assay

This is a primary functional assay using primary immune cells to assess the ability of a compound to enhance T-cell proliferation upon stimulation.

Principle: Splenocytes, a mixed population of immune cells including T-cells and antigen-presenting cells (APCs), are isolated from a mouse spleen. The T-cells are stimulated to proliferate using an anti-CD3 antibody, which mimics T-cell receptor activation. In the presence of PD-L1, this proliferation is suppressed. A PD-1 inhibitor will block this suppression and restore T-cell proliferation, which can be measured by the incorporation of a radioactive tracer (e.g., ³H-thymidine) or a fluorescent dye (e.g., CFSE).

Experimental Protocol:

-

Splenocyte Isolation:

-

Harvest spleens from mice (e.g., C57BL/6).

-

Prepare a single-cell suspension by mechanical disruption and passage through a cell strainer.

-

Lyse red blood cells using an ACK lysis buffer.

-

Wash and resuspend the splenocytes in complete RPMI medium.

-

-

Assay Procedure (96-well plate format):

-

Coat a 96-well plate with an anti-CD3 antibody.

-

Add splenocytes to the wells.

-

Add serially diluted test compound (PD-1-IN-17 TFA) and a source of PD-L1 (e.g., recombinant PD-L1-Fc or PD-L1 expressing cells).

-

Incubate for 48-72 hours at 37°C in a CO2 incubator.

-

-

Data Acquisition and Analysis:

-

For ³H-thymidine incorporation: Add ³H-thymidine to each well for the final 18 hours of incubation. Harvest the cells onto a filter mat and measure the incorporated radioactivity using a scintillation counter.

-

For CFSE dilution: Label the splenocytes with CFSE before plating. After incubation, analyze the cells by flow cytometry to measure the dilution of the CFSE dye as a result of cell division.

-

Calculate the percentage of inhibition of proliferation at each compound concentration relative to controls.

-

Conclusion

PD-1-IN-17 TFA has been identified as a potent functional inhibitor of the PD-1 pathway, demonstrating significant inhibition of splenocyte proliferation at a concentration of 100 nM. While specific binding affinity data remains to be publicly disclosed, the established methodologies of HTRF, cell-based reporter assays, and primary cell proliferation assays provide a robust framework for the comprehensive characterization of this and other small molecule PD-1 inhibitors. Further studies to determine the precise IC50 and EC50 values, as well as the binding kinetics and in vivo efficacy, will be critical in fully elucidating the therapeutic potential of PD-1-IN-17 TFA. This guide provides the foundational knowledge for researchers and drug developers to understand and evaluate the target engagement of this promising class of cancer immunotherapeutics.

References

Preliminary Studies on PD-1-IN-17 TFA: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

PD-1-IN-17 TFA, also known as CA-170 and AUPM170, is an orally bioavailable small molecule immunomodulator designed to act as a dual antagonist of the programmed cell death-1 (PD-1) pathway and the V-domain Ig suppressor of T-cell activation (VISTA) pathway. Preclinical studies have demonstrated its potential to reverse T-cell exhaustion and promote anti-tumor immunity. This technical guide provides a comprehensive overview of the preliminary studies on PD-1-IN-17 TFA, including its mechanism of action, in vitro and in vivo efficacy, pharmacokinetic profile, and the ongoing scientific discussion regarding its direct molecular interactions. Detailed experimental protocols and quantitative data are presented to offer a thorough understanding of the current state of research on this compound.

Introduction

The PD-1/PD-L1 axis is a critical immune checkpoint pathway that regulates T-cell activation and tolerance.[1] Tumor cells can exploit this pathway to evade immune surveillance by upregulating PD-L1, which binds to PD-1 on activated T-cells, leading to T-cell exhaustion and inhibition of the anti-tumor immune response.[1] Monoclonal antibodies targeting PD-1 or PD-L1 have shown significant clinical success in treating various cancers.[1] However, these therapies have limitations, including intravenous administration, long half-life, and immune-related adverse events.[2] Small molecule inhibitors of the PD-1 pathway, such as PD-1-IN-17 TFA, offer potential advantages, including oral administration and shorter half-lives, which may allow for better management of adverse effects.[2] PD-1-IN-17 TFA is a first-in-class investigational drug that also targets VISTA, another key negative regulator of T-cell activation, suggesting a broader immunomodulatory effect.[2][3]

Mechanism of Action

The precise mechanism of action of PD-1-IN-17 TFA is a subject of ongoing scientific discussion.

2.1. Proposed Mechanism: Formation of a Defective Ternary Complex

One proposed mechanism suggests that PD-1-IN-17 TFA functions by inducing the formation of a defective ternary complex between PD-1 and PD-L1. While it does not prevent the physical interaction of PD-1 and PD-L1, it is thought to alter the conformation of the complex in a way that prevents the downstream signaling that leads to T-cell inhibition.[4] This model is supported by functional data demonstrating the rescue of T-cell activity in the presence of PD-L1.

2.2. The Binding Controversy

Conversely, several independent studies have reported a lack of direct binding of PD-1-IN-17 TFA to recombinant PD-L1 protein in various biophysical assays, including NMR and surface plasmon resonance (SPR).[5][6] These findings challenge the direct binding and ternary complex formation model. The developers of PD-1-IN-17 TFA have countered these findings by suggesting that the recombinant proteins used in these assays may lack the necessary post-translational modifications present in the native cellular environment, which could be crucial for the interaction.[1][4] They have presented data from cell-based NMR experiments that they argue supports an interaction in a more physiologically relevant context.[1][4]

2.3. Dual Antagonism of PD-L1 and VISTA

Regardless of the precise binding mechanism to PD-L1, there is a consensus that PD-1-IN-17 TFA functionally antagonizes both the PD-L1 and VISTA pathways.[3][7] VISTA is another immune checkpoint protein that suppresses T-cell activation through a distinct mechanism from PD-1.[3] By inhibiting both pathways, PD-1-IN-17 TFA has the potential to induce a more robust anti-tumor immune response.[3]

Signaling Pathways

The following diagram illustrates the proposed signaling pathways affected by PD-1-IN-17 TFA.

Caption: Proposed signaling pathways targeted by PD-1-IN-17 TFA.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of PD-1-IN-17 TFA.

Table 1: In Vitro Activity

| Assay | Cell Type | Metric | PD-1-IN-17 TFA Concentration | Result | Reference |

| Splenocyte Proliferation | Mouse Splenocytes | % Inhibition Reversal | 100 nM | 92% | [8][9] |

| T-Cell Proliferation Rescue (PD-L1 mediated) | Human PBMCs | EC50 | ~100-200 nM | Potent Rescue | |

| IFN-γ Secretion Rescue (PD-L1 mediated) | Human PBMCs | EC50 | ~50-150 nM | Potent Rescue | [3][10] |

| T-Cell Proliferation Rescue (VISTA mediated) | Human PBMCs | EC50 | ~200-400 nM | Potent Rescue | [3] |

| IFN-γ Secretion Rescue (VISTA mediated) | Human PBMCs | EC50 | ~100-300 nM | Potent Rescue | [3][10] |

Table 2: In Vivo Efficacy in Mouse Tumor Models

| Tumor Model | Mouse Strain | Dosing Regimen | Metric | Result | Reference |

| CT26 Colon Carcinoma | BALB/c | 100 mg/kg, oral, daily | Tumor Growth Inhibition | Significant inhibition | |

| B16F10 Melanoma | C57BL/6 | 100 mg/kg, oral, daily | Tumor Growth Inhibition | Significant inhibition | [6] |

| MC38 Colon Adenocarcinoma | C57BL/6 | 10 mg/kg, oral, daily | Tumor Growth Inhibition | 43% | [6] |

Table 3: Pharmacokinetic Properties

| Species | Bioavailability (Oral) | Plasma Half-life | Reference |

| Mouse | ~40% | ~0.5 hours | [10] |

| Cynomolgus Monkey | <10% | ~3.25 - 4.0 hours | [10] |

| Human (Phase 1) | Dose-proportional exposure | Short | [11] |

Experimental Protocols

5.1. In Vitro T-Cell Proliferation and Cytokine Release Assays

-

Objective: To assess the ability of PD-1-IN-17 TFA to rescue T-cell function from PD-L1 or VISTA-mediated inhibition.

-

Methodology:

-

Human peripheral blood mononuclear cells (PBMCs) are isolated from healthy donors.

-

PBMCs are stimulated with anti-CD3 and anti-CD28 antibodies to induce T-cell activation.

-

Recombinant human PD-L1 or VISTA protein is added to the culture to inhibit T-cell activation.

-

PD-1-IN-17 TFA is added at various concentrations.

-

For proliferation: T-cell proliferation is measured after 3-5 days using a standard method such as CFSE dilution assessed by flow cytometry or [³H]-thymidine incorporation.

-

For cytokine release: Supernatants are collected after 24-72 hours, and the concentration of IFN-γ is measured by ELISA.

-

-

Data Analysis: EC50 values are calculated from the dose-response curves.

Caption: Experimental workflow for in vitro T-cell functional assays.

5.2. In Vivo Murine Tumor Models

-

Objective: To evaluate the anti-tumor efficacy of orally administered PD-1-IN-17 TFA.

-

Methodology:

-

Syngeneic tumor cells (e.g., CT26, B16F10, MC38) are implanted subcutaneously into immunocompetent mice (e.g., BALB/c, C57BL/6).

-

Once tumors are established (e.g., 50-100 mm³), mice are randomized into treatment and vehicle control groups.

-

PD-1-IN-17 TFA is administered orally, typically once daily, at specified doses.

-

Tumor volume is measured regularly (e.g., every 2-3 days) with calipers.

-

At the end of the study, tumors and spleens may be harvested for analysis of tumor-infiltrating lymphocytes (TILs) and peripheral T-cell activation by flow cytometry.

-

-

Data Analysis: Tumor growth curves are plotted, and statistical analysis is performed to compare treatment groups.

Clinical Development

A Phase I clinical trial (NCT02812875) has been completed to evaluate the safety, tolerability, pharmacokinetics, and preliminary efficacy of PD-1-IN-17 TFA in patients with advanced solid tumors and lymphomas.[12][13] The trial employed a dose-escalation and expansion design.[4] Preliminary results indicated that the drug was well-tolerated and showed signs of immune modulation.[11]

Conclusion

PD-1-IN-17 TFA is a promising oral, small molecule, dual PD-L1 and VISTA antagonist with demonstrated preclinical anti-tumor activity. Its ability to functionally rescue T-cell activity and inhibit tumor growth in vivo warrants further investigation. The ongoing debate regarding its direct binding to PD-L1 highlights the complexities of small molecule immunomodulator development and the need for a multifaceted approach to understanding their mechanism of action. Further clinical studies are necessary to determine the therapeutic potential of PD-1-IN-17 TFA in cancer patients.

References

- 1. Small Molecule Agents Targeting PD-1 Checkpoint Pathway for Cancer Immunotherapy: Mechanisms of Action and Other Considerations for Their Advanced Development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Small Molecule Agents Targeting PD-1 Checkpoint Pathway for Cancer Immunotherapy: Mechanisms of Action and Other Considerations for Their Advanced Development [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. PD-1 derived CA-170 is an oral immune checkpoint inhibitor that exhibits preclinical anti-tumor efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Facebook [cancer.gov]

- 6. CA-170 – A Potent Small-Molecule PD-L1 Inhibitor or Not? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. [PDF] Small molecule inhibitors targeting the PD-1/PD-L1 signaling pathway | Semantic Scholar [semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. Unlocking the Potential of CA-170: Enhancing T Cell Responses and Suppressing Tumor Growth in Cancer Preclinical Models [synapse.patsnap.com]

- 10. researchgate.net [researchgate.net]

- 11. curis.com [curis.com]

- 12. ClinicalTrials.gov [clinicaltrials.gov]

- 13. NCT02812875 : Clinical Trial Detail - Cancer Knowledgebase (CKB) [ckb.genomenon.com]

PD-1-IN-17 TFA: A Technical Guide for Cancer Immunology Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

PD-1-IN-17 TFA is a small molecule inhibitor of the Programmed Cell Death-1 (PD-1) signaling pathway, identified as Compound 12 in patent WO2015033301A1.[1][2] This compound belongs to a class of 1,3,4-oxadiazole and 1,3,4-thiadiazole derivatives developed as immunomodulators.[1][2] The inhibition of the PD-1/PD-L1 axis is a clinically validated and transformative approach in cancer immunotherapy, primarily dominated by monoclonal antibodies. Small molecule inhibitors like PD-1-IN-17 TFA represent a promising alternative therapeutic modality, potentially offering advantages in terms of oral bioavailability, tissue penetration, and manufacturing costs. This guide provides a comprehensive overview of the available technical information on PD-1-IN-17 TFA and the methodologies relevant to its evaluation in cancer immunology research.

Core Concepts: The PD-1/PD-L1 Pathway

The PD-1 receptor is a critical immune checkpoint expressed on the surface of activated T cells. Its ligand, PD-L1, can be expressed by tumor cells. The engagement of PD-1 by PD-L1 transduces an inhibitory signal into the T cell, leading to T cell "exhaustion" and a dampening of the anti-tumor immune response. This mechanism allows cancer cells to evade immune surveillance. The therapeutic goal of PD-1/PD-L1 inhibitors is to block this interaction, thereby restoring T cell effector function and enabling the immune system to recognize and eliminate cancer cells.

PD-1-IN-17 TFA: Compound Profile

PD-1-IN-17 TFA is supplied as a trifluoroacetic acid (TFA) salt. While the precise chemical structure of Compound 12 is not publicly disclosed in detail, its general class and some of its properties are known.

Table 1: Chemical and Biological Properties of PD-1-IN-17 TFA

| Property | Value | Source |

| Identifier | Compound 12 from patent WO2015033301A1 | MedchemExpress[1][2] |

| Chemical Class | 1,3,4-oxadiazole/thiadiazole derivative | Patent WO2015033301A1 |

| Molecular Formula | C₁₅H₂₃F₃N₆O₉ | MedchemExpress |

| Molecular Weight | 488.37 g/mol | MedchemExpress |

| Reported Activity | Inhibits 92% of splenocyte proliferation at 100 nM | MedchemExpress[1][2] |

Quantitative Data

The publicly available quantitative data for PD-1-IN-17 TFA is limited. The primary reported activity is its effect on splenocyte proliferation. Further characterization data, such as IC50 values for PD-1/PD-L1 binding inhibition and in vivo efficacy, are not available in published literature.

Table 2: In Vitro Efficacy of PD-1-IN-17 TFA

| Assay | Metric | Result | Concentration |

| Splenocyte Proliferation Assay | % Inhibition | 92% | 100 nM[1][2] |

| PD-1/PD-L1 Binding Assay | IC50 | Data not available | - |

Table 3: In Vivo Efficacy of PD-1-IN-17 TFA

| Tumor Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Survival Benefit |

| Data not available | Data not available | Data not available | Data not available |

Signaling Pathways and Mechanisms of Action

Small molecule inhibitors of the PD-1/PD-L1 pathway can act through various mechanisms. Some directly compete with PD-1 for binding to PD-L1, while others may induce the dimerization and subsequent internalization of PD-L1 on the tumor cell surface, effectively removing it from the immune synapse. The exact mechanism of PD-1-IN-17 TFA has not been publicly detailed.

Experimental Protocols

Detailed experimental protocols for the specific studies involving PD-1-IN-17 TFA are not publicly available. The following are representative protocols for key assays used to characterize small molecule PD-1/PD-L1 inhibitors.

Splenocyte Proliferation Assay (Mixed Lymphocyte Reaction - MLR)

This assay is used to assess the ability of a compound to enhance T cell proliferation in response to alloantigen stimulation, a process that is naturally dampened by the PD-1/PD-L1 pathway.

-

Cell Isolation:

-

Isolate splenocytes from the spleens of two different strains of mice (e.g., C57BL/6 and BALB/c) to serve as responder and stimulator populations, respectively.

-

Prepare a single-cell suspension by mechanical disruption of the spleens followed by red blood cell lysis.

-

Wash and resuspend the cells in complete RPMI-1640 medium.

-

-

Assay Setup:

-

In a 96-well plate, seed the responder splenocytes (e.g., from C57BL/6 mice).

-

Treat the stimulator splenocytes (e.g., from BALB/c mice) with a mitotic inhibitor like mitomycin C to prevent their proliferation, then add them to the wells with the responder cells.

-

Add PD-1-IN-17 TFA at various concentrations to the appropriate wells. Include vehicle control (e.g., DMSO) and positive control (e.g., an anti-PD-1 antibody) wells.

-

-

Incubation and Proliferation Measurement:

-

Incubate the plate for 72-96 hours at 37°C in a humidified 5% CO₂ incubator.

-

Measure cell proliferation using a suitable method, such as:

-

[³H]-Thymidine incorporation: Add [³H]-thymidine to each well for the final 18-24 hours of incubation. Harvest the cells onto a filter mat and measure incorporated radioactivity using a scintillation counter.

-

CFSE or CellTrace Violet staining: Stain the responder cells with a proliferation-tracking dye before plating. After incubation, analyze dye dilution by flow cytometry.

-

-

Homogeneous Time-Resolved Fluorescence (HTRF) PD-1/PD-L1 Binding Assay

This is a common biochemical assay to quantify the direct inhibition of the PD-1/PD-L1 interaction.

-

Reagents:

-

Recombinant human PD-1 protein (e.g., with a His-tag).

-

Recombinant human PD-L1 protein (e.g., with a Biotin tag).

-

HTRF donor fluorophore-conjugated anti-tag antibody (e.g., anti-His-Europium).

-

HTRF acceptor fluorophore-conjugated streptavidin.

-

-

Assay Procedure:

-

In a low-volume 384-well plate, add PD-1-IN-17 TFA at various concentrations.

-

Add the recombinant PD-1 and PD-L1 proteins to the wells.

-

Add the HTRF detection reagents.

-

Incubate at room temperature for a specified time (e.g., 2 hours) to allow for binding and signal development.

-

-

Data Acquisition and Analysis:

-

Read the plate on an HTRF-compatible plate reader, measuring emission at both the donor and acceptor wavelengths.

-

Calculate the HTRF ratio and plot the results against the compound concentration to determine the IC50 value.

-

In Vivo Tumor Model Efficacy Study

Syngeneic mouse models are essential for evaluating the efficacy of immunomodulatory agents.

-

Model Selection and Tumor Implantation:

-

Select an appropriate syngeneic mouse model (e.g., MC38 or CT26 colorectal adenocarcinoma in C57BL/6 or BALB/c mice, respectively).

-

Subcutaneously implant a known number of tumor cells into the flank of the mice.

-

-

Treatment:

-

Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment groups.

-

Administer PD-1-IN-17 TFA via a suitable route (e.g., oral gavage) at one or more dose levels, according to a predetermined schedule.

-

Include a vehicle control group and a positive control group (e.g., anti-mouse PD-1 antibody).

-

-

Efficacy Endpoints:

-

Measure tumor volume with calipers 2-3 times per week.

-

Monitor animal body weight and overall health.

-

At the end of the study, or when tumors reach a predetermined endpoint, euthanize the mice and excise the tumors for further analysis.

-

-

Pharmacodynamic and Biomarker Analysis:

-

Analyze tumors and spleens for immune cell infiltration (e.g., CD8+ T cells, regulatory T cells) by flow cytometry or immunohistochemistry.

-

Measure cytokine levels in the tumor microenvironment or serum.

-

Rationale for Targeting the PD-1/PD-L1 Axis

The development of inhibitors like PD-1-IN-17 TFA is based on a strong biological rationale.

Conclusion

PD-1-IN-17 TFA is a small molecule PD-1 pathway inhibitor with demonstrated in vitro activity in a splenocyte proliferation assay. As a compound from a patent, comprehensive preclinical data is not yet available in the public domain. The information and representative protocols provided in this guide are intended to offer a foundational understanding of this compound and the experimental approaches necessary for the evaluation of similar small molecule immunomodulators. Further research and publication are required to fully elucidate the therapeutic potential of PD-1-IN-17 TFA in cancer immunology.

References

An In-depth Technical Guide to the Trifluoroacetic Acid Salt of PD-1-IN-17

For Researchers, Scientists, and Drug Development Professionals

Abstract

PD-1-IN-17 is a small molecule inhibitor of the programmed cell death-1 (PD-1) signaling pathway, identified as compound 12 in patent WO2015033301A1.[1] It is a 1,3,4-oxadiazole derivative that has demonstrated immunomodulatory activity, notably the inhibition of splenocyte proliferation.[1][2] This technical guide provides a comprehensive overview of the trifluoroacetic acid (TFA) salt of PD-1-IN-17, including its chemical properties, mechanism of action, synthesis, and in vitro biological activity. The information is intended for researchers and professionals involved in the discovery and development of novel cancer immunotherapies.

Chemical Properties and Structure

PD-1-IN-17 is chemically known as N-[[[(1S)-4-amino-1-[5-[(1S,2R)-1-amino-2-hydroxypropyl]-1,3,4-oxadiazol-2-yl]-4-oxobutyl]amino]carbonyl]-L-serine.[3] As it is typically synthesized and purified using methods involving trifluoroacetic acid, it is often supplied as a TFA salt. The trifluoroacetate anion acts as a counterion to the protonated basic functional groups within the molecule.[4][5]

Table 1: Chemical and Physical Properties of PD-1-IN-17 and its TFA Salt

| Property | Value | Source |

| PD-1-IN-17 (Free Base) | ||

| CAS Number | 1673560-66-1 | [3] |

| Molecular Formula | C13H22N6O7 | [3] |

| Molecular Weight | 374.4 g/mol | [3] |

| Formal Name | N-[[[(1S)-4-amino-1-[5-[(1S,2R)-1-amino-2-hydroxypropyl]-1,3,4-oxadiazol-2-yl]-4-oxobutyl]amino]carbonyl]-L-serine | [3] |

| Solubility | Soluble in DMSO | [3] |

| PD-1-IN-17 TFA Salt | ||

| Molecular Weight | 488.37 g/mol | [1] |

The PD-1/PD-L1 Signaling Pathway and the Role of PD-1-IN-17

The PD-1/PD-L1 signaling pathway is a critical immune checkpoint that regulates T-cell activation and tolerance. The interaction between PD-1 on T-cells and its ligand, PD-L1, on tumor cells leads to the suppression of the anti-tumor immune response. Small molecule inhibitors that disrupt this interaction are of significant interest in cancer immunotherapy.

While PD-1-IN-17 is classified as a PD-1 inhibitor, some studies on related compounds from the same patent series suggest that they may not directly bind to PD-1 or PD-L1. This indicates a potential alternative mechanism of action, such as modulating an unknown protein that regulates the PD-1 axis. Further research is needed to elucidate the precise molecular interactions of PD-1-IN-17.

Synthesis and the Role of Trifluoroacetic Acid

PD-1-IN-17 belongs to a class of 1,3,4-oxadiazole and 1,3,4-thiadiazole derivatives. The synthesis of such compounds generally involves multi-step reactions.